molecular formula C9H12ClN3O B1529746 4-Amino-2-chloro-6-morpholinopyridine CAS No. 878809-77-9

4-Amino-2-chloro-6-morpholinopyridine

Cat. No.: B1529746
CAS No.: 878809-77-9
M. Wt: 213.66 g/mol
InChI Key: MQMWPHZNMJNGAY-UHFFFAOYSA-N
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Description

4-Amino-2-chloro-6-morpholinopyridine is a chemical compound characterized by its unique structure, which includes an amino group, a chlorine atom, and a morpholine ring attached to a pyridine core

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Amino-2-chloro-6-morpholinopyridine typically involves multiple steps, starting with the chlorination of pyridine derivatives followed by the introduction of the morpholine and amino groups. One common method involves the reaction of 2,6-dichloropyridine with morpholine under controlled conditions to form the morpholinopyridine intermediate, which is then further aminated to introduce the amino group.

Industrial Production Methods: In an industrial setting, the production of this compound is scaled up using similar synthetic routes but with optimized reaction conditions to ensure high yield and purity. Continuous flow reactors and other advanced chemical engineering techniques are often employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions: 4-Amino-2-chloro-6-morpholinopyridine can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using various nucleophiles in the presence of a suitable solvent.

Major Products Formed:

  • Oxidation: The compound can be oxidized to form pyridine N-oxide derivatives.

  • Reduction: Reduction reactions can yield amines or other reduced derivatives.

  • Substitution: Substitution reactions can lead to the formation of various substituted pyridines.

Scientific Research Applications

4-Amino-2-chloro-6-morpholinopyridine has several applications in scientific research:

  • Chemistry: It serves as an intermediate in the synthesis of more complex chemical compounds.

  • Biology: The compound is used in the study of biological systems and pathways.

  • Medicine: It has potential therapeutic applications, including anti-inflammatory and anticancer properties.

  • Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

4-Amino-2-chloro-6-morpholinopyridine is similar to other pyridine derivatives, such as 2-Amino-6-chloro-4-morpholinopyridine and 2-Amino-4-chloro-6-methylpyrimidine. its unique combination of functional groups and structural features sets it apart, making it particularly useful in specific applications.

Comparison with Similar Compounds

  • 2-Amino-6-chloro-4-morpholinopyridine

  • 2-Amino-4-chloro-6-methylpyrimidine

  • 4-Amino-2,6-dichloropyridine

Properties

IUPAC Name

2-chloro-6-morpholin-4-ylpyridin-4-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12ClN3O/c10-8-5-7(11)6-9(12-8)13-1-3-14-4-2-13/h5-6H,1-4H2,(H2,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MQMWPHZNMJNGAY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1C2=NC(=CC(=C2)N)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H12ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.66 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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